molecular formula C22H22N2O5 B2453710 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-22-1

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2453710
CAS No.: 2034385-22-1
M. Wt: 394.427
InChI Key: XNRDFFWSGOYDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Hypoglycemic Potential

A series of benzyloxazolidine-2,4-diones, including variants structurally related to 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, have been identified as potent hypoglycemic agents. These compounds have shown significant efficacy in lowering blood glucose levels in genetically obese mice. The introduction of a benzofuran element into these molecules has been found to greatly enhance their in vivo potency, providing a new avenue for diabetes treatment research (Dow et al., 1991).

Synthesis and Structural Insights

Research into the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has led to the synthesis of novel oxazolidine derivatives, including compounds related to this compound. These methods highlight innovative approaches to the synthesis of oxazolidine-based compounds, potentially useful in various scientific applications (Okimoto et al., 2012).

Crystal Structure Analysis

The crystal structure of a compound closely related to this compound has been analyzed, revealing that the benzyloxy and benzyl rings are almost coplanar. This structural insight is crucial for understanding the molecular interactions and stability of such compounds, which could be relevant for the development of new pharmaceuticals or materials (Inada & Kanazawa, 2017).

Antibacterial and Antifungal Activities

Synthesis of oxazolidine and thiazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has led to the creation of compounds with potential antibacterial and antifungal activities. These findings open up possibilities for the use of oxazolidine-2,4-dione derivatives in the development of new antimicrobial agents (Badr et al., 1981).

Future Directions

The future directions for research on “3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione” and similar compounds could include the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, further exploration of the biological and pharmacological activities of piperidine derivatives could lead to the discovery of new therapeutic agents .

Properties

IUPAC Name

3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRDFFWSGOYDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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